molecular formula C₃H₇NOS B029340 Methomyl oxime CAS No. 13749-94-5

Methomyl oxime

Cat. No. B029340
CAS RN: 13749-94-5
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-ONEGZZNKSA-N
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Description

Synthesis Analysis

Methomyl and its oxime derivatives can be analyzed through sophisticated chromatographic techniques. Studies demonstrate the use of gas-liquid chromatography for determining residues of methomyl and its oxime in crops, showcasing the transformation of methomyl to its oxime derivative as part of the analytical procedure (Chapman & Harris, 1979). Another approach involves converting methomyl to its oxime tert.-butyldimethylsilyl derivative for sensitive detection in blood using gas chromatography-mass spectrometry (Ito et al., 1998).

Molecular Structure Analysis

The crystal and molecular structure of methomyl has been elucidated through x-ray analysis, revealing that the molecule is approximately planar and exhibits weak hydrogen bonding among its moieties. This structural insight provides a basis for understanding the interactions and reactivity of methomyl and its oxime derivative in various environments (Takusagawa & Jacobson, 1977).

Chemical Reactions and Properties

Methomyl undergoes various chemical reactions leading to its degradation in contaminated soil/water environments. Microbial degradation appears to be a cost-effective and eco-friendly approach for the removal of methomyl residues, with several bacterial species identified as capable degraders. These microorganisms play a pivotal role in the degradation and detoxification process through catabolic pathways and genetic determinants (Lin et al., 2020).

Physical Properties Analysis

The environmental fate and toxicology of methomyl have been extensively studied. Methomyl's low vapor pressure and moderate-to-high water solubility indicate its potential for hydrolysis under alkaline conditions as a major degradation pathway. These physical properties significantly influence its behavior in the environment, including its sorption capacity to soil and degradation kinetics (Van Scoy et al., 2013).

Chemical Properties Analysis

The penetration and fate of methomyl and its oxime metabolite in insects and mites reveal its rapid metabolism and the generation of various metabolites, including CO2, methomyl oxime, and unidentified compounds. These findings shed light on the chemical behavior and transformation of methomyl in biological systems, offering insights into its mode of action and potential impact on non-target organisms (Gayen & Knowles, 1981).

Scientific Research Applications

  • Biological Impact on Mice : Methomyl significantly affects body weight, estrous cycle, and fetal morphometry in mice, indicating endocrine disrupting and genotoxic properties (Toledo et al., 2019).

  • Toxicology and Environmental Fate : As a highly toxic insecticide, methomyl inhibits acetylcholinesterase (AChE) activity, leading to nerve and tissue failure, and potentially death. This underscores the importance of careful management in environmental applications (Van Scoy et al., 2013).

  • Risk Assessment Importance : Exposure evaluation of methomyl is crucial for quantitative risk assessment, especially given its anticholinesterase activity (Sinhaseni et al., 1995).

  • Auxiliary Therapeutic Use : Oximes such as pralidoxime chloride and HI 6 can be used as auxiliary therapeutic drugs alongside atropine in acute methyl parathion mixed with methomyl insecticides poisoning (Wan Liren, 2000).

  • Toxicity in Insects : Methomyl oxime shows potent toxicity against European corn borer larvae, with varying susceptibility across different larval stages (Kuhr & Hessney, 1977).

  • Protective Effects of Green Tea Extract : Green tea extract (GTE) has been shown to protect kidneys against methomyl-induced toxicity in experimental animals by restoring normal biochemical parameters (M. A, 2020).

  • Metabolism in Rats : In rats, methomyl oxime is metabolized to CO2 and CH3CN, with syn oxime forming carbon dioxide and acetonitrile (Huhtanen & Dorough, 1976).

  • Amelioration in Male Rats : A study found that green tea extract, sage extract, and their mixture ameliorated methomyl-induced toxicity in male rats, with the mixture showing superior effects (Mansour et al., 2018).

  • Pest Control Potential : Methomyl soil applications have shown potential for early control of various insect and nematode pests in laboratory and greenhouse tests (Desaeger et al., 2011).

  • Sensor Development for Detection : A developed sensor for methomyl detection has a low detection limit, making it useful for monitoring this pesticide (Abbaci et al., 2013).

Safety And Hazards

Methomyl oxime should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Further in-depth studies based on molecular biology and genetics are needed to elaborate the role of microorganisms in the evolution of novel catabolic pathways and the microbial degradation of Methomyl . This will help in the removal of pesticide residues in a cost-effective and ecofriendly approach .

properties

IUPAC Name

methyl (1E)-N-hydroxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWCPZVQACAE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029343
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanimidothioic acid, N-hydroxy-, methyl ester

CAS RN

19145-16-5, 13749-94-5
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidothioic acid, N-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-S-Methyl thioacetohydroximate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-hydroxythioimidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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